N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine
Description
N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine is a complex organic compound characterized by the presence of multiple functional groups, including amino, phosphoryl, and chloro groups
Properties
CAS No. |
70539-68-3 |
|---|---|
Molecular Formula |
C10H10Cl2F5N2O2P |
Molecular Weight |
387.07 g/mol |
IUPAC Name |
N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C10H10Cl2F5N2O2P/c11-1-3-19(4-2-12)22(18,20)21-10-8(16)6(14)5(13)7(15)9(10)17/h1-4H2,(H2,18,20) |
InChI Key |
SBNOQRYKHZVHPI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)P(=O)(N)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine involves several steps. One common method includes the reaction of L-alanine isopropyl ester with 2,3,4,5,6-pentafluorophenol and phosphoryl chloride . The reaction conditions typically involve controlled temperatures and the use of organic solvents such as chloroform, DMSO, or methanol . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine has several scientific research applications:
Biology: The compound is utilized in studies related to cell signal transduction and molecular biology.
Mechanism of Action
The mechanism of action of N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, which are crucial in various biological processes. The compound may also interact with cellular proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine can be compared with similar compounds such as:
N-[amino-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester: This compound shares a similar structure but differs in the presence of an alanine ester group.
Sofosbuvir intermediates: These compounds are used in the synthesis of antiviral drugs and have similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
